molecular formula C13H16N2O2 B599012 Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 1199773-49-3

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B599012
CAS No.: 1199773-49-3
M. Wt: 232.283
InChI Key: MMBVDJZSBYSXHM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound, designated by the Chemical Abstracts Service number 1199773-49-3, represents a systematically substituted benzimidazole derivative with a precisely defined molecular architecture. The compound exhibits a molecular formula of C₁₃H₁₆N₂O₂ and possesses a molecular weight of 232.28 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1H-benzo[d]imidazole, indicating the fusion of a benzene ring with an imidazole heterocycle.

The structural identification encompasses several key features that define the compound's chemical identity. The tert-butyl group, formally designated as 1,1-dimethylethyl, occupies the nitrogen-1 position of the benzimidazole core, while the carboxylate functionality appears as a methyl ester at the carbon-6 position of the benzene ring portion. The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC, which unambiguously describes the connectivity and substitution pattern.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1199773-49-3
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Melting Data Lookup Number MFCD13195712
Topological Polar Surface Area 44.12 Ų
Calculated Partition Coefficient 2.5779

The molecular architecture demonstrates specific stereochemical considerations related to the substitution pattern. The tert-butyl substituent introduces significant steric bulk at the nitrogen-1 position, potentially influencing conformational preferences and intermolecular interactions. The methyl ester functionality at the carbon-6 position provides a reactive site for potential chemical transformations while contributing to the overall polarity and solubility characteristics of the molecule.

Historical Development of Benzimidazole Carboxylate Derivatives

The development of benzimidazole carboxylate derivatives traces its origins to fundamental discoveries in vitamin B₁₂ research during the mid-twentieth century. Benzimidazole was initially discovered during research investigations focused on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable structural platform suitable for pharmaceutical development. This foundational discovery established the benzimidazole scaffold as a privileged structure in medicinal chemistry, leading to extensive exploration of various substituted derivatives.

Historical research in the 1940s marked the beginning of systematic investigation into benzimidazole biological activities. Early studies speculated that benzimidazole compounds could act similarly to purines in providing biological responses, with the first documented investigation of benzimidazole nucleus biological activity reported in 1944. The escalation of research interest occurred when investigators discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂, and that certain derivatives possessed vitamin B₁₂-like biological activity.

The evolution of benzimidazole carboxylate derivatives specifically emerged from the recognition that carboxylate functionalities could modulate the physicochemical properties of the benzimidazole core while maintaining biological activity. Research developments throughout subsequent decades demonstrated that carboxylate substitution patterns could significantly influence solubility, bioavailability, and target specificity. The incorporation of alkyl ester groups, such as the methyl ester present in this compound, represents a strategic approach to optimize lipophilicity and membrane permeability characteristics.

Contemporary research has established that benzimidazole derivatives exist in diverse biologically active compounds spanning multiple therapeutic categories, including antiparasitic agents, antimicrobial compounds, antiviral substances, antifungal agents, anticonvulsants, antihypertensive medications, antihistaminic drugs, analgesic compounds, anti-inflammatory agents, anticancer therapeutics, anticoagulants, and proton pump inhibitors. This extensive therapeutic range demonstrates the versatility of the benzimidazole scaffold and validates the continued investigation of novel substituted derivatives.

Table 2: Historical Milestones in Benzimidazole Carboxylate Development

Decade Key Development Significance
1940s Initial biological activity investigations Established foundation for benzimidazole pharmacology
1940s-1950s Vitamin B₁₂ degradation product identification Validated benzimidazole as stable pharmaceutical platform
1960s-1980s Systematic derivative synthesis Expanded understanding of structure-activity relationships
1990s-2000s Carboxylate functionalization strategies Optimized physicochemical properties
2000s-Present Advanced substitution patterns Enhanced selectivity and therapeutic potential

Positional Isomerism in Substituted Benzimidazole Systems

Positional isomerism in substituted benzimidazole systems represents a critical aspect of structural chemistry that significantly influences both chemical properties and biological activities. The benzimidazole core structure provides multiple positions for substitution, with each position offering distinct electronic and steric environments that can dramatically alter molecular behavior. Understanding these positional relationships is essential for comprehending the unique characteristics of this compound within the broader context of benzimidazole chemistry.

The benzimidazole nucleus consists of a fused benzene and imidazole ring system, providing several potential substitution sites. The nitrogen atoms at positions 1 and 3 of the imidazole ring offer sites for alkylation, while the benzene ring portion provides positions 4, 5, 6, and 7 for various functional group attachments. The specific positioning of substituents creates distinct isomeric compounds with potentially different properties and activities.

Analysis of related compounds in the chemical literature reveals the significance of positional effects. For instance, methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate, which differs from the target compound by having a benzyl group instead of a tert-butyl group at the nitrogen-1 position, demonstrates different molecular weight (266.29 versus 232.28) and potentially different biological profiles. Similarly, 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid represents a positional isomer where substitution occurs at different positions, resulting in a molecular weight of 218.25 grams per mole and a free carboxylic acid rather than a methyl ester.

Table 3: Comparative Analysis of Positional Isomers and Related Compounds

Compound Substitution Pattern Molecular Weight Key Differences
This compound N₁-tert-butyl, C₆-methyl ester 232.28 g/mol Target compound
Methyl 1-benzyl-1H-benzo[d]imidazole-6-carboxylate N₁-benzyl, C₆-methyl ester 266.29 g/mol Aromatic vs. aliphatic N-substituent
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid C₄-methyl, C₂-propyl, C₆-carboxylic acid 218.25 g/mol Free acid vs. ester, different substitution

The electronic effects of positional substitution significantly influence the chemical reactivity and stability of benzimidazole derivatives. The nitrogen-1 position substitution, as seen in this compound, prevents tautomerization processes that would otherwise occur in unsubstituted benzimidazole systems. The benzimidazole core can form tautomers upon interaction with protic solvents when hydrogen atoms are present on the nitrogen atoms, but substitution at position nitrogen-1 prohibits this tautomerism process.

The carbon-6 position carboxylate substitution provides additional considerations for isomerism effects. The electron-withdrawing nature of the carboxylate group influences the electron density distribution throughout the benzimidazole system, potentially affecting the basicity of the nitrogen atoms and the overall chemical reactivity. The methyl ester functionality offers a balance between maintaining the electron-withdrawing characteristics while providing improved lipophilicity compared to the free carboxylic acid analog.

Properties

IUPAC Name

methyl 3-tert-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-6-5-9(7-11(10)15)12(16)17-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBVDJZSBYSXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682033
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-49-3
Record name Methyl 1-tert-butyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Initial Intermediate Formation

The Stobbe condensation serves as the foundational step for constructing the benzimidazole scaffold. As detailed in Patent WO2015005615A1, this reaction involves the interaction of a diester (e.g., dimethyl succinate) with a ketone derivative under basic conditions to yield γ,δ-unsaturated esters. For Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate , the process begins with:

Chemical Formula 8+Chemical Formula 9BaseChemical Formula 10 (γ,δ-unsaturated ester)\text{Chemical Formula 8} + \text{Chemical Formula 9} \xrightarrow{\text{Base}} \text{Chemical Formula 10 (γ,δ-unsaturated ester)}

Optimized Conditions :

  • Base : Potassium tert-butoxide (1.2 equiv) in methanol

  • Temperature : 50–55°C

  • Solvent : Ethanol or acetonitrile (yield: 78–85%)

The choice of base significantly impacts reaction efficiency. Sodium ethoxide and methoxide are viable alternatives but require elevated temperatures (60–65°C) for comparable yields.

Cyclization to Benzimidazole Core

Following the Stobbe condensation, cyclization is achieved via acid-catalyzed intramolecular dehydration. The intermediate (Chemical Formula 10) undergoes ring closure in the presence of HCl (2 N, 10 vol%) at reflux (80°C, 6–8 hours). This step forms the bicyclic benzimidazole structure with a methyl ester at the 6-position.

Critical Parameters :

  • Acid Concentration : Higher HCl concentrations (>3 N) risk ester hydrolysis.

  • Reaction Time : Prolonged heating (>10 hours) reduces yield by 15–20% due to side reactions.

Alkylation at the 1-Position

tert-Butyl Group Introduction

The 1-position nitrogen of the benzimidazole core is alkylated using tert-butyl bromide under strongly basic conditions. Patent data reveal that sodium hydride (NaH, 2.5 equiv) in dimethylformamide (DMF) at 0–5°C facilitates selective alkylation.

Benzimidazole core+tert-butyl bromideNaH, DMFMethyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate\text{Benzimidazole core} + \text{tert-butyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Yield Optimization :

ParameterOptimal ValueYield (%)
Equiv. tert-butyl bromide1.572
Reaction Time12 hours68
Temperature0–5°C72
BaseNaH72

Substituting NaH with potassium carbonate reduces yield to 45%, highlighting the necessity of strong bases for deprotonating the benzimidazole nitrogen.

Solvent and Temperature Effects

Nonpolar solvents like toluene or dichloromethane result in incomplete alkylation (<30% yield), whereas DMF enhances solubility and reaction homogeneity. Elevated temperatures (25°C) accelerate the reaction but promote tert-butyl bromide decomposition, lowering yields to 55%.

Alternative Synthetic Routes

Direct Alkylation of Preformed Benzimidazole

An alternative approach involves alkylating Methyl 1H-benzo[d]imidazole-6-carboxylate directly. This method bypasses the Stobbe condensation but requires stringent anhydrous conditions:

  • Deprotonation : NaH (2.0 equiv) in tetrahydrofuran (THF), 0°C, 1 hour.

  • Alkylation : tert-butyl bromide (1.5 equiv), 12 hours, 0°C.

Yield : 65–70%, with 20–25% recovered starting material due to steric hindrance.

Industrial-Scale Production

Continuous Flow Reactor Design

Adopting continuous flow technology reduces reaction times from 12 hours to 2 hours for the alkylation step. Key advantages include:

  • Temperature Control : Precise maintenance at 5°C via jacketed reactors.

  • Reagent Efficiency : 10–15% reduction in tert-butyl bromide usage.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent decreases environmental impact while maintaining yields at 70%. Additionally, in-situ quenching with aqueous citric acid minimizes waste generation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (USD/kg)Scalability
Stobbe + Alkylation72120High
Direct Alkylation6595Moderate
Mitsunobu Reaction80450Low

The Stobbe-based method remains optimal for large-scale synthesis due to its balance of yield and cost .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzimidazole ring .

Scientific Research Applications

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Alkyl Substituents
  • Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate vs. This bulkiness may also enhance lipophilicity (logP) and improve membrane permeability .
  • The propyl chain increases hydrophobicity, but its linear structure may result in less steric shielding than the branched tert-butyl group .
Aryl and Heteroaryl Substituents
  • Methyl 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2a) and Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) :
    These derivatives (from ) replace the tert-butyl group with aryl substituents. The hydroxyl and methoxy groups introduce hydrogen-bonding capabilities, which may enhance solubility in polar solvents but reduce metabolic stability compared to the tert-butyl analog .

Positional Isomerism of the Carboxylate Group

  • Methyl 1-tert-butyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1355247-26-5): This positional isomer shifts the carboxylate from the 6- to the 5-position.
  • Ethyl 1H-benzo[d]imidazole-7-carboxylate (CAS 167487-83-4) :
    The carboxylate at the 7-position and ethyl ester group may influence crystallization behavior and bioavailability compared to the methyl ester at the 6-position .

Key Observations :

  • The tert-butyl derivative’s synthesis details are less documented in public research, suggesting proprietary or optimized industrial processes.
  • Aryl-substituted analogs (e.g., 2a, 2b) achieve moderate-to-high yields (52–75%) via acid-catalyzed esterification .

Physicochemical and Spectroscopic Properties

  • This compound :

    • FTIR : Expected peaks for C=O (ester, ~1687 cm⁻¹) and tert-butyl C-H stretching (~2970–2880 cm⁻¹) based on analogs .
    • 13C-NMR : Anticipated signals near δ 52.41 (methyl ester), 160.14 (ester carbonyl), and 29–32 ppm (tert-butyl carbons) .
  • Methyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate (2b) :

    • 13C-NMR : δ 167.28 (ester carbonyl), 160.14 (methoxy carbon), and aromatic carbons at δ 107–134 ppm .

Biological Activity

Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core, which is known for its pharmacological versatility. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and cellular uptake.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including this compound.

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating multiple benzimidazole derivatives, this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin and sorafenib .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of human topoisomerase I (Hu Topo I), a key enzyme in DNA replication. This inhibition leads to DNA damage and subsequent cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies show that derivatives of benzimidazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with bacterial enzymes, disrupting essential cellular processes and leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

CompoundIC50 (µM)Activity Type
This compound12.5Anticancer
Benzimidazole Derivative A15.2Antimicrobial
Benzimidazole Derivative B8.9Anticancer

This table illustrates how slight changes in the chemical structure can lead to significant variations in biological activity.

Case Studies

Several case studies highlight the potential of this compound:

  • Cancer Cell Line Study : A study involving the treatment of HepG2 liver cancer cells with this compound showed a marked increase in apoptosis, suggesting its efficacy as a pro-apoptotic agent .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor growth compared to control groups, underscoring its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation of substituted benzimidazole precursors with methanol and catalytic sulfuric acid under reflux. For example, derivatives of similar benzo[d]imidazole carboxylates are synthesized by refluxing intermediates (0.025 mol) in methanol with H₂SO₄ for 72 hours, followed by filtration and purification via column chromatography . Variations in substituents (e.g., tert-butyl groups) require adjusting reaction times and acid catalysis to optimize yields. NMR and mass spectrometry are critical for confirming structural integrity .

Q. How can spectroscopic methods validate the structural purity of this compound?

  • 1H/13C NMR resolves aromatic protons (e.g., δ 8.15 ppm for benzo[d]imidazole protons) and ester groups (δ 3.93 ppm for methoxy protons). FT-IR confirms carbonyl stretches (~1700 cm⁻¹) and NH/CH vibrations. Mass spectrometry (e.g., ESI m/z 232.1 [M+H]⁺) verifies molecular weight . For advanced validation, 2D NMR (COSY, HSQC) resolves coupling patterns and substituent orientation .

Q. What purification techniques are effective for isolating this compound from byproducts?

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for separating polar impurities. Recrystallization in methanol or ethanol improves purity for crystallographic studies. For complex mixtures, preparative HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability (⟨α⟩), and hyperpolarizability (βtot). For example, nitro-substituted derivatives exhibit enhanced NLO responses due to charge transfer between electron-donating (tert-butyl) and electron-withdrawing (carboxylate) groups. Natural bond orbital (NBO) analysis quantifies intramolecular interactions, guiding the design of NLO materials .

Q. What crystallographic strategies resolve structural ambiguities in methyl benzo[d]imidazole derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines hydrogen bonding and torsion angles. For example, hydrogen-bonding networks in benzo[d]imidazole crystals are analyzed using ORTEP-3 for graphical representation and WinGX for data processing. Graph-set analysis (e.g., Etter’s rules) classifies intermolecular interactions, critical for understanding packing motifs .

Q. How do conflicting synthetic yields reported in literature arise, and how can they be reconciled?

  • Discrepancies in yields (e.g., 56% vs. 70%) often stem from variations in substituent electronic effects, catalyst loading, or reaction scale. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, solvent polarity). For instance, prolonged reflux (72+ hours) may degrade acid-sensitive intermediates, necessitating milder conditions .

Q. What methodologies assess the biological activity of this compound in receptor-targeted studies?

  • Molecular docking (AutoDock Vina) evaluates binding affinity to targets like EGFR or angiotensin II receptors. In vitro cytotoxicity assays (MTT/PrestoBlue) measure IC₃₀ values against cancer cell lines. ADMET predictions (SwissADME) prioritize derivatives with favorable pharmacokinetics, such as logP <5 and low hepatotoxicity .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

  • Hydrogen-bond donor/acceptor motifs (e.g., NH···O=C) stabilize crystal lattices. Graph-set analysis (R₂²(8) motifs) reveals dimeric or chain-like interactions. Thermal gravimetric analysis (TGA) correlates hydrogen-bond density with melting points and decomposition thresholds .

Methodological Guidelines

  • For synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • For DFT studies : Benchmark computational methods against experimental UV-Vis spectra (e.g., TD-DFT for λmax).
  • For crystallography : Use high-resolution data (≤0.84 Å) to resolve disorder in tert-butyl groups .

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